

2-Chloro-4-(thiazol-5-yl)phenol SMILES string

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Compound of Interest

Compound Name: 2-Chloro-4-(thiazol-5-yl)phenol

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An In-depth Technical Guide to **2-Chloro-4-(thiazol-5-yl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4-(thiazol-5-yl)phenol**, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental chemical properties, present a detailed, mechanistically-grounded synthetic pathway, and explore its potential therapeutic applications based on established structure-activity relationships of its constituent moieties. This document includes exemplary experimental protocols for synthesis and biological screening, detailed safety and handling procedures, and visual diagrams to elucidate complex chemical workflows and concepts. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Introduction: The Significance of Thiazole-Phenol Hybrids

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structural component of over 18 FDA-approved drugs.^[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore associated with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^[1] When hybridized with a phenolic moiety—another structure renowned for its antioxidant and hydrogen-bonding capabilities—the resulting molecule presents a compelling starting point for

drug discovery.[2] The strategic incorporation of a chlorine atom can further enhance molecular properties by modulating lipophilicity, metabolic stability, and binding interactions. **2-Chloro-4-(thiazol-5-yl)phenol** embodies this molecular hybridization strategy, combining three critical pharmacophoric elements into a single, synthetically accessible scaffold. This guide serves as a technical primer on its properties, synthesis, and potential as a versatile building block for novel therapeutic agents.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

- IUPAC Name: 2-Chloro-4-(1,3-thiazol-5-yl)phenol
- CAS Number: 1823423-09-1[3]
- Molecular Formula: C₉H₆ClNOS
- SMILES String: c1c(cc(c(c1)Cl)O)c2cncs2

The key physicochemical data for **2-Chloro-4-(thiazol-5-yl)phenol** are summarized in the table below. These parameters are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

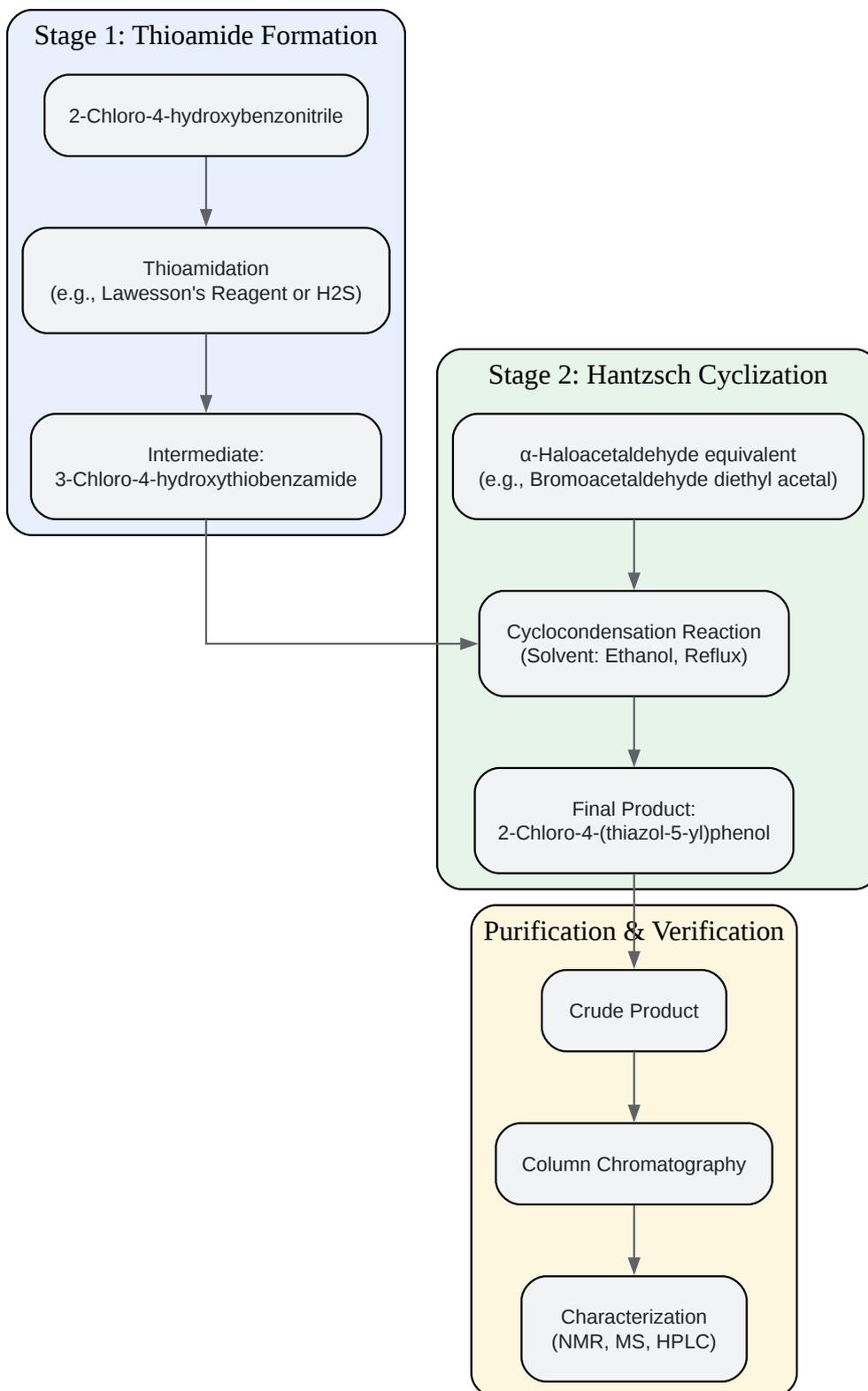
Property	Value	Source
Molecular Weight	211.67 g/mol	[3]
Purity	>95% (Typical)	[3]
XLogP3 (Predicted)	2.9 - 3.5	(Predicted based on similar structures)
Hydrogen Bond Donors	1	(Calculated)
Hydrogen Bond Acceptors	3	(Calculated)
Appearance	Pale yellow to brown solid (Predicted)	(Inferred from similar compounds)

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[4] This robust and versatile method involves the cyclocondensation of a thioamide with an α -halocarbonyl compound. For **2-Chloro-4-(thiazol-5-yl)phenol**, a plausible and efficient synthetic route begins with the preparation of 4-hydroxy-3-chlorothiobenzamide, which is then cyclized with an appropriate α -halocarbonyl equivalent.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages: formation of the key thioamide intermediate and the subsequent Hantzsch cyclization.



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Caption: Synthetic workflow for **2-Chloro-4-(thiazol-5-yl)phenol**.

Exemplary Experimental Protocol: Hantzsch Cyclization

This protocol describes the cyclization step, a critical part of the synthesis.

Materials:

- 3-Chloro-4-hydroxythiobenzamide (1.0 eq)
- Bromoacetaldehyde diethyl acetal (1.1 eq)
- Anhydrous Ethanol
- Hydrochloric Acid (4M in Dioxane)

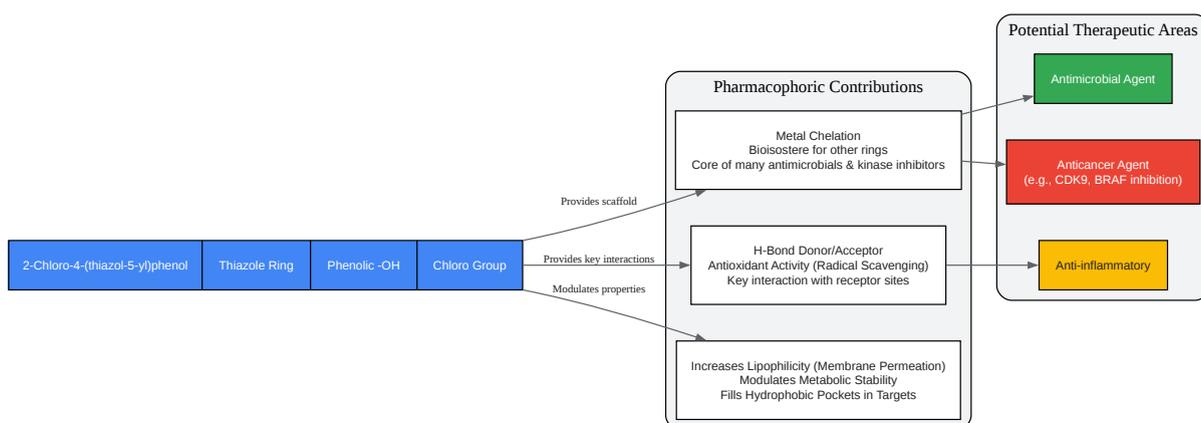
Procedure:

- To a solution of 3-Chloro-4-hydroxythiobenzamide in anhydrous ethanol, add bromoacetaldehyde diethyl acetal.
- Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the α -halocarbonyl, followed by intramolecular cyclization and dehydration.
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
- Redissolve the crude residue in a minimal amount of ethanol and add a 4M solution of HCl in dioxane. This step hydrolyzes the acetal protecting group to reveal the aldehyde, which rapidly cyclizes to form the thiazole ring.
- Stir for 1 hour at room temperature.
- Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure **2-Chloro-4-(thiazol-5-yl)phenol**.
- Self-Validation: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected molecular formula and structure.

Potential Applications in Drug Discovery

The structural motifs of **2-Chloro-4-(thiazol-5-yl)phenol** suggest several promising avenues for therapeutic development. The combination of the thiazole ring, a halogenated phenol, creates a platform with potential multi-target activity.



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Caption: Structure-Activity Relationship (SAR) concepts.

- **Antimicrobial Activity:** Thiazole derivatives are well-documented antimicrobial agents.[5][6] The mechanism often involves disrupting bacterial cell wall synthesis, inhibiting essential enzymes, or interfering with quorum sensing. The phenolic group can also contribute by disrupting cell membranes. This compound could serve as a lead for developing new antibiotics or antifungals.[7]
- **Anticancer Activity:** Numerous kinase inhibitors incorporate the thiazole scaffold. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, a key target in cancer therapy.[8] The 2-chloro-4-phenol moiety could be functionalized to mimic the anilinopyrimidine structure, positioning this compound as a valuable intermediate for novel kinase inhibitor synthesis.
- **Antioxidant and Anti-inflammatory Activity:** Phenolic compounds are known for their ability to scavenge free radicals, which is a key factor in their anti-inflammatory and cytoprotective effects.[2] The antioxidant potential of this molecule could be evaluated using standard assays like the DPPH radical scavenging assay.[2]

Exemplary Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)

This protocol outlines a standard method to assess the compound's minimum inhibitory concentration (MIC) against bacterial strains.

- Prepare a stock solution of **2-Chloro-4-(thiazol-5-yl)phenol** in dimethyl sulfoxide (DMSO).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
- Prepare a standardized bacterial inoculum (e.g., *Staphylococcus aureus*, *Escherichia coli*) to a final concentration of 5×10^5 CFU/mL in each well.
- Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plate at 37°C for 18-24 hours.
- Self-Validation: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The validity of the assay is confirmed by robust growth in the positive control well and no growth in the negative control.

Safety, Handling, and Storage

As a chlorinated phenolic compound, **2-Chloro-4-(thiazol-5-yl)phenol** requires careful handling in a laboratory setting. The following precautions are based on guidelines for similar chemical classes.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles.[\[9\]](#)[\[11\]](#)
- Handling: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#) Avoid contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with water.[\[11\]](#) Do not ingest.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, and direct sunlight.[\[11\]](#)
- Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-(thiazol-5-yl)phenol is a strategically designed molecule that stands at the intersection of several key areas of medicinal chemistry. Its hybrid structure, featuring a privileged thiazole ring, a reactive phenolic group, and a modulating chlorine atom, makes it a highly valuable scaffold for the development of new therapeutic agents. The synthetic accessibility via established methods like the Hantzsch synthesis further enhances its appeal for researchers. With potential applications spanning antimicrobial, anticancer, and anti-inflammatory domains, this compound represents a promising starting point for drug discovery campaigns. This guide provides the essential technical knowledge to empower scientists to explore its full potential.

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